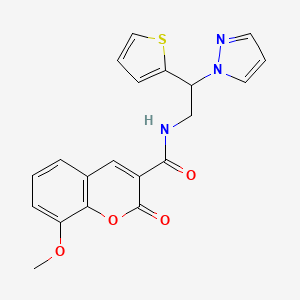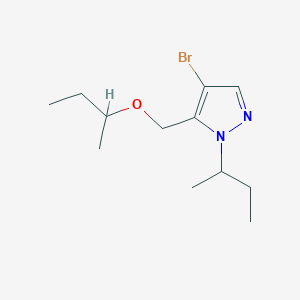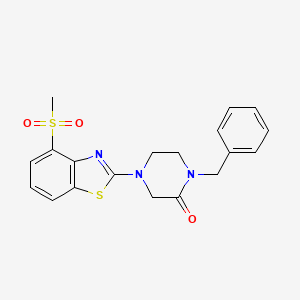![molecular formula C25H22FN3O3S B2877797 2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 797798-20-0](/img/structure/B2877797.png)
2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H22FN3O3S and its molecular weight is 463.53. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Fluorescence Properties
Structural aspects of amide-containing isoquinoline derivatives have been explored, with findings indicating that certain derivatives form gels or crystalline solids upon treatment with mineral acids. These compounds, when protonated or interacting with specific molecules, show varied fluorescence properties, highlighting their potential application in fluorescence studies and material science. Specifically, the formation of host–guest complexes with enhanced fluorescence emission at lower wavelengths points to their use in developing fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Synthetic Routes and Chemical Reactions
Research into the synthesis and reactions of related quinoline derivatives, such as 3-cyano-4-(p-methoxyphenyl)-5-oxo-tetrahydroquinoline, has led to the development of new chemical reactions and potential drug molecules. These studies involve the preparation of novel compounds through reactions with methyl iodide, hydrazine hydrate, and phenylhydrazine, among others, showing the versatility of these quinoline derivatives in organic synthesis and drug discovery (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Anticancer Activity
Sulfonamide derivatives, including those related to the target compound, have been synthesized and screened for their anticancer activity. Studies have found certain derivatives to be potent against breast and colon cancer cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antitumor Agents
The exploration of 2-phenylquinolin-4-ones for their antitumor properties has led to the identification of potent analogues with significant inhibitory activity against various tumor cell lines. This research provides a foundation for the development of new antitumor agents, with some compounds showing promising results in preclinical studies (Chou et al., 2010).
Luminescent Materials and Corrosion Inhibitors
The synthesis of dihydrothieno[2,3-c]isoquinolines and their evaluation as luminescent materials and corrosion inhibitors on mild steel in acidic environments showcase the diverse applications of quinoline derivatives. These compounds not only serve as potential materials for optical applications but also offer protective solutions against corrosion, expanding their utility in materials science and engineering (Marae et al., 2022).
Propiedades
IUPAC Name |
2-[[3-cyano-4-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-32-16-7-4-6-15(12-16)28-22(31)14-33-25-18(13-27)23(17-8-2-3-9-19(17)26)24-20(29-25)10-5-11-21(24)30/h2-4,6-9,12,23,29H,5,10-11,14H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGZWGQYZXDWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2877718.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2877721.png)



![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2877727.png)

![N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2877729.png)





